6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol
Description
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol is a quinoline-derived heterocyclic compound featuring a chlorine substituent at position 6, a phenyl group at position 4, and a quinolin-8-ylsulfanyl moiety at position 3. The hydroxyl group at position 2 contributes to its polar character.
Properties
Molecular Formula |
C24H15ClN2OS |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-quinolin-8-ylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15ClN2OS/c25-17-11-12-19-18(14-17)21(15-6-2-1-3-7-15)23(24(28)27-19)29-20-10-4-8-16-9-5-13-26-22(16)20/h1-14H,(H,27,28) |
InChI Key |
GZXRUWNMKMLUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2-ol with quinolin-8-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₃ClN₂OS
- Molecular Weight : Approximately 300.79 g/mol
- CAS Number : 284663-83-8
Antimicrobial Activity
Research indicates that quinoline derivatives, including 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol, exhibit significant antimicrobial properties. Quinoline-based compounds have been developed as antibiotics and have shown efficacy against various bacterial strains. For example, derivatives of quinoline are known to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. Studies have demonstrated that compounds with quinoline scaffolds can induce apoptosis in cancer cells through mechanisms such as inhibition of topoisomerases and modulation of cell cycle progression . Specifically, the compound's structure suggests it may interact with cellular targets involved in cancer proliferation.
Antiviral Activity
Some quinoline derivatives have shown promise as antiviral agents. For instance, compounds similar to 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol have been studied for their ability to inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as HIV .
Biochemical Studies
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol can serve as a biochemical probe in research settings. Its unique structure allows it to be utilized in studies aimed at understanding enzyme mechanisms or cellular pathways. For example, it could be used to investigate the role of specific proteins in cell signaling pathways or metabolic processes.
Drug Development
The compound's potential as a lead compound in drug development is noteworthy. Given its structural similarities to known drugs, it can be modified to enhance efficacy and reduce toxicity. The exploration of analogs could lead to the discovery of new therapeutic agents targeting various diseases, including infections and cancers.
Case Studies
- Antibacterial Activity Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of quinoline derivatives that included modifications similar to those found in 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol. These derivatives exhibited potent antibacterial activity against multi-drug resistant strains, validating the importance of this scaffold in drug design .
- Anticancer Research : Another investigation focused on the anticancer properties of quinoline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study suggested that compounds with similar structural features could be promising candidates for further development .
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s distinct substituents differentiate it from related quinoline derivatives. Key structural and synthetic comparisons are summarized below:
Physicochemical and Functional Properties
- Polarity : The hydroxyl group at C2 and sulfanyl moiety may increase hydrophilicity compared to methoxy or alkyl-substituted analogs (e.g., compound in ) .
- Steric and Electronic Effects: The bulky quinolin-8-ylsulfanyl group could hinder π-π interactions but enhance binding specificity in biological targets. In contrast, the acryloyl group in 106b may improve planar stacking .
- Safety and Handling: While the target’s safety data are unreported, emphasizes standard precautions for structurally related chlorinated quinolines, including proper ventilation and first-aid measures for inhalation .
Biological Activity
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol
- Molecular Formula : C17H12ClN3OS
- Molecular Weight : 354.81 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain protein kinases and exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biological Activity Overview
Research indicates that quinoline derivatives, including 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol, possess a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol have demonstrated significant cytotoxic effects against breast and lung cancer cells.
- A study evaluated the anti-proliferative properties of quinoline derivatives against four cancer cell lines, revealing several compounds with notable activity .
-
Antimicrobial Properties :
- Quinoline derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a recent study, a series of quinoline derivatives were synthesized and tested for their anticancer properties. The results indicated that specific modifications in the quinoline structure significantly enhanced their cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
